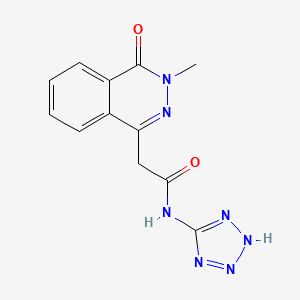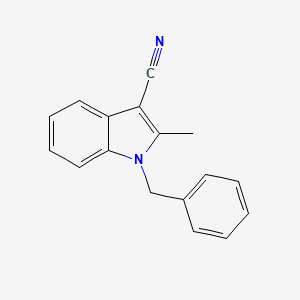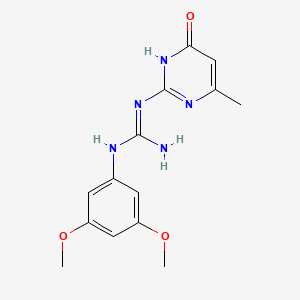![molecular formula C26H19FN2O3 B11482019 3-{4-[(3-Fluorobenzyl)oxy]phenyl}-5-[(naphthalen-2-yloxy)methyl]-1,2,4-oxadiazole](/img/structure/B11482019.png)
3-{4-[(3-Fluorobenzyl)oxy]phenyl}-5-[(naphthalen-2-yloxy)methyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-5-[(NAPHTHALEN-2-YLOXY)METHYL]-1,2,4-OXADIAZOLE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound is characterized by its unique structure, which includes a fluorophenyl group, a naphthalen-2-yloxy group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-5-[(NAPHTHALEN-2-YLOXY)METHYL]-1,2,4-OXADIAZOLE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the reaction of 3-fluorophenol with a suitable alkylating agent to form the 3-fluorophenylmethoxy intermediate.
Coupling with Naphthalen-2-yl Group: The intermediate is then coupled with a naphthalen-2-yloxy group through a nucleophilic substitution reaction.
Cyclization to Form Oxadiazole Ring: The final step involves the cyclization of the intermediate to form the 1,2,4-oxadiazole ring under specific reaction conditions, such as the use of a dehydrating agent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-5-[(NAPHTHALEN-2-YLOXY)METHYL]-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the oxadiazole ring to form amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and naphthalen-2-yloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-5-[(NAPHTHALEN-2-YLOXY)METHYL]-1,2,4-OXADIAZOLE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the synthesis of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-5-[(NAPHTHALEN-2-YLOXY)METHYL]-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares structural similarities with 3-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-5-[(NAPHTHALEN-2-YLOXY)METHYL]-1,2,4-OXADIAZOLE, particularly in the presence of the fluorophenyl and naphthalenyl groups.
4-(Trifluoromethyl)phenylboronic acid: Another related compound that features a fluorophenyl group, commonly used in various chemical reactions.
Uniqueness
The uniqueness of 3-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-5-[(NAPHTHALEN-2-YLOXY)METHYL]-1,2,4-OXADIAZOLE lies in its combination of structural elements, which confer distinct chemical properties and potential applications. Its oxadiazole ring, in particular, is a key feature that differentiates it from other similar compounds and contributes to its unique reactivity and biological activity.
Properties
Molecular Formula |
C26H19FN2O3 |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
3-[4-[(3-fluorophenyl)methoxy]phenyl]-5-(naphthalen-2-yloxymethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C26H19FN2O3/c27-22-7-3-4-18(14-22)16-30-23-11-9-20(10-12-23)26-28-25(32-29-26)17-31-24-13-8-19-5-1-2-6-21(19)15-24/h1-15H,16-17H2 |
InChI Key |
GKSODEVUTONRQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC(=CC=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[7-(bromomethyl)-7-methyl-2,4-dioxo-3-(trifluoromethyl)-1,2,3,4,7,8-hexahydropyrrolo[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl]benzamide](/img/structure/B11481938.png)
![1-methyl-N-[4-(octyloxy)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11481939.png)
![1-{[5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazol-3-yl]methyl}piperidine](/img/structure/B11481950.png)

![1-(4-Fluorophenyl)-3,6-dimethyl-4-(pyridin-3-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine](/img/structure/B11481965.png)
![N-(4-bromophenyl)-2-(10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-8-yl)acetamide](/img/structure/B11481967.png)
![1-(4-methoxyphenyl)-1'-(2-methylpropyl)-6'-nitro-2'-(propan-2-yl)-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione](/img/structure/B11481974.png)
![2-(bicyclo[2.2.1]hept-2-yl)-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B11481990.png)
![Acetonitrile, 2-[[1-(3-acetylphenyl)-1H-1,2,3,4-tetrazol-5-yl]thio]-](/img/structure/B11481994.png)
![N-[3-(7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B11481996.png)

![3-chloro-N-{7-[(4-chlorophenyl)(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B11482009.png)

![N-(4-fluorobenzyl)-2-[(5-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11482016.png)
